![molecular formula C17H13F3N2O3 B1460638 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal CAS No. 338414-11-2](/img/structure/B1460638.png)
3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal
Overview
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific molecular structure and the conditions under which the reactions are carried out. The presence of the methoxyphenyl and trifluoromethylphenyl groups could potentially influence the compound’s reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxyphenyl and trifluoromethylphenyl groups could potentially affect the compound’s solubility, stability, and reactivity .Scientific Research Applications
Chemical Reactions and Derivatives
The compound 3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal, along with similar structures, has been involved in various chemical reactions forming different derivatives and compounds. For instance, 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal undergoes condensation reactions with active methylene reagents, yielding a range of products like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester and 2-amino-6-phenyl-5-p-tolyl-azonicotinic acid ethyl ester under varying conditions. These reactions can lead to different molecular structures, showcasing the compound's versatility in chemical transformations (Al-Mousawi & El-Apasery, 2012).
Textile Industry Applications
In the textile industry, derivatives of this compound have been utilized for dyeing and finishing cotton fabrics. Notably, hydrazono-hydrazonoyl chlorides containing the pyrazole moiety derived from 4-methoxyaceteophenone have shown effective in dyeing cotton fabrics. These treatments not only enhance the color fastness properties of the fabric but also confer functional benefits like improved antibacterial properties and protection against harmful sun radiation. The dyed fabrics exhibit satisfactory color strength and maintain their functional properties even after multiple washing cycles, indicating the durability of these applications (Abdel-Wahab, Mohamed, & Fahmy, 2020).
Mechanism of Action
Target of Action
The compound contains a trifluoromethyl group , which is known to play an important role in pharmaceuticals, agrochemicals, and materials due to its unique electronic and steric properties . .
Mode of Action
Without specific studies, it’s difficult to determine the exact mode of action of this compound. Compounds with trifluoromethyl groups often interact with their targets through the unique properties of the trifluoromethyl group .
Safety and Hazards
Future Directions
The future research directions for this compound could include further studies to elucidate its synthesis, molecular structure, chemical reactions, mechanism of action, and physical and chemical properties. Additionally, research could be conducted to explore potential applications of this compound in various fields .
properties
IUPAC Name |
3-hydroxy-1-(4-methoxyphenyl)-2-[[4-(trifluoromethyl)phenyl]diazenyl]prop-2-en-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N2O3/c1-25-14-8-2-11(3-9-14)16(24)15(10-23)22-21-13-6-4-12(5-7-13)17(18,19)20/h2-10,23H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KCLYGDPNVXVCIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C(=CO)N=NC2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3-oxo-2-{2-[4-(trifluoromethyl)phenyl]hydrazono}propanal |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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